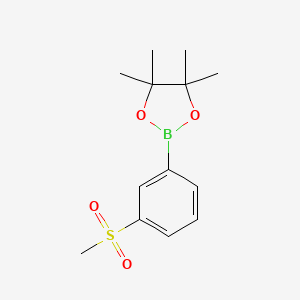![molecular formula C20H25ClN2O3 B2663703 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 1251708-95-8](/img/structure/B2663703.png)
2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a 2,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorophenylpiperazine with 2,5-dimethoxybenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperazine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated piperazine derivative.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biology: The compound is used in studies involving receptor binding and neurotransmitter modulation.
作用機序
The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in the substituents on the phenyl ring.
2-(4-Phenylpiperazin-1-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of the dimethoxyphenyl group.
Uniqueness
2-[4-(2-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of substituents, which confer distinct pharmacological properties. The presence of both the 2-chlorophenyl and 2,5-dimethoxyphenyl groups allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications .
特性
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-15-7-8-20(26-2)16(13-15)19(24)14-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21/h3-8,13,19,24H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOZPLVDJXUSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
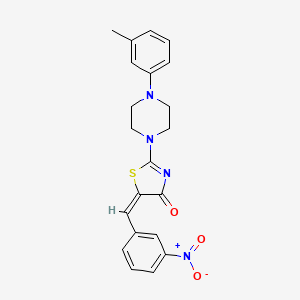
![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2663622.png)
![N-(2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2663623.png)
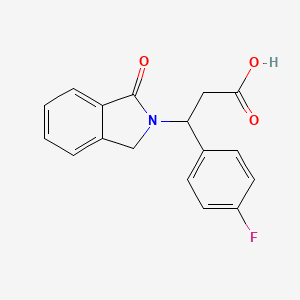
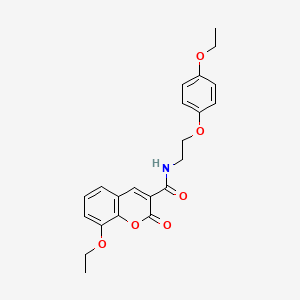
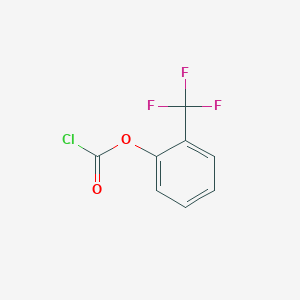
![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)
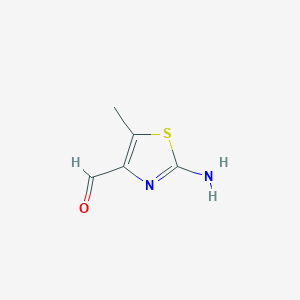

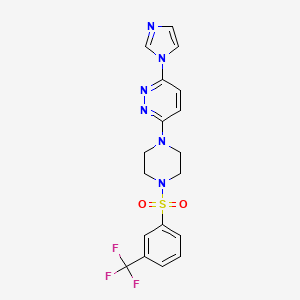
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2663635.png)

![5,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1,3-cyclohexanedione](/img/structure/B2663639.png)
